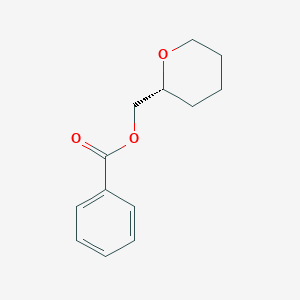
(2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran is a chemical compound with a complex structure that includes a tetrahydropyran ring substituted with a benzoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran typically involves the protection of hydroxyl groups followed by selective benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyloxy group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzoyloxy group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to mimic certain natural substrates, providing insights into enzyme specificity and activity.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The benzoyloxy group can be modified to enhance biological activity or to improve pharmacokinetic properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tetrahydropyran ring provides structural rigidity, which can affect the overall conformation and reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5R,6R)-6-((methoxy)methyl)tetrahydro-2H-pyran: This compound has a methoxy group instead of a benzoyloxy group, resulting in different chemical properties and reactivity.
(2R,3S,4S,5R,6R)-6-((acetoxy)methyl)tetrahydro-2H-pyran: The acetoxy group provides different steric and electronic effects compared to the benzoyloxy group.
Uniqueness
The presence of the benzoyloxy group in (2R,3S,4S,5R,6R)-6-((benzoyloxy)methyl)tetrahydro-2H-pyran imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions. These characteristics can influence the compound’s reactivity and its interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
[(2R)-oxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C13H16O3/c14-13(11-6-2-1-3-7-11)16-10-12-8-4-5-9-15-12/h1-3,6-7,12H,4-5,8-10H2/t12-/m1/s1 |
InChI Key |
QEXRPTJIVSKKTN-GFCCVEGCSA-N |
Isomeric SMILES |
C1CCO[C@H](C1)COC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1CCOC(C1)COC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
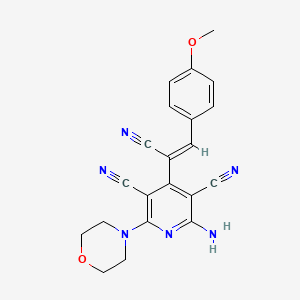
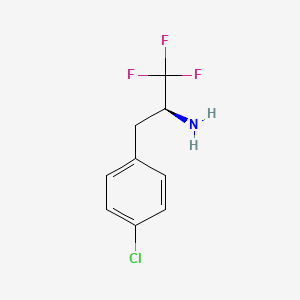
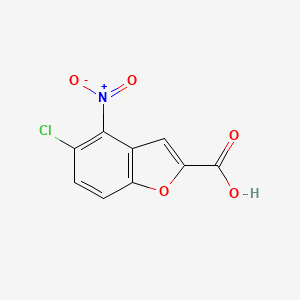
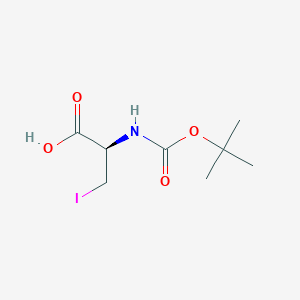
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
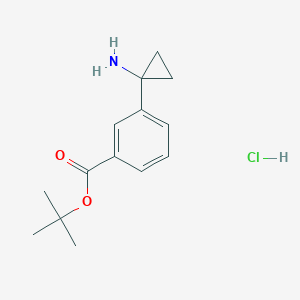
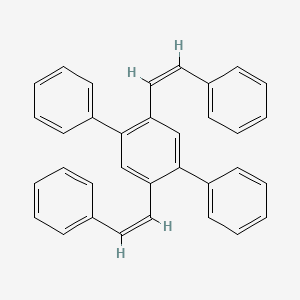
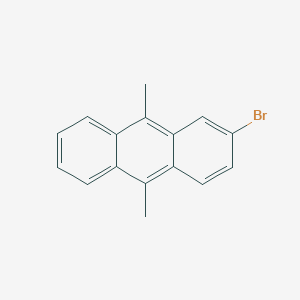
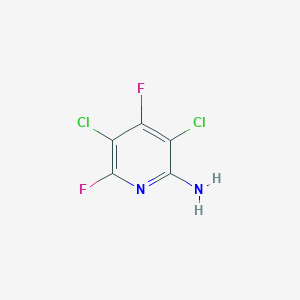
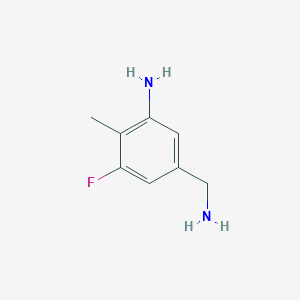
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
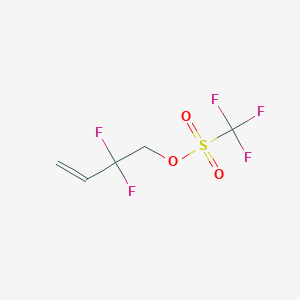
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)
